molecular formula C7H12N4 B13119142 1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B13119142
M. Wt: 152.20 g/mol
InChI Key: IBRYXLSQHKFOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine scaffold is a key structural motif in advanced pharmaceutical research, particularly in the development of novel neurotherapeutics. This compound is of significant interest for designing potent and selective antagonists of the P2X7 receptor, a key regulator of neuroinflammation. Targeting this receptor is a promising strategy for the treatment of mood disorders, as P2X7 activation controls the release of pro-inflammatory cytokines like IL-1β, which are implicated in conditions such as major depressive disorder . The structural features of this scaffold, including the tetrahydrotriazolopyridine core, have been leveraged in clinical candidates that reached Phase II trials for central nervous system disorders, underscoring its proven therapeutic potential and value in drug discovery . Researchers utilize this compound as a critical building block in medicinal chemistry programs. Its applications extend to synthesizing more complex molecules for probing biological mechanisms and structure-activity relationship (SAR) studies. The scaffold's versatility also makes it a valuable intermediate in exploring treatments beyond neurology, including potential applications in oncology and inflammatory diseases, by serving as a sophisticated template for interaction with various enzymatic targets and protein-protein interfaces . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1,5-dimethyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine

InChI

InChI=1S/C7H12N4/c1-10-4-3-7-6(5-10)8-9-11(7)2/h3-5H2,1-2H3

InChI Key

IBRYXLSQHKFOEI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)N=NN2C

Origin of Product

United States

Preparation Methods

Cyclization via Aminopyridine Precursors

One common approach involves starting from substituted aminopyridines, which undergo cyclization reactions to form the fused triazolopyridine ring system. For example, palladium-catalyzed reactions of chloro- or nitro-substituted pyridines with amines can yield aminopyridine intermediates, which are then converted into triazolopyridines through diazotization and cyclization steps.

  • Pd-catalyzed amination of 4-chloro-3-nitropyridine with aniline derivatives forms aminopyridines.
  • Subsequent hydrogenation reduces nitro groups to amines.
  • Treatment with tert-butyl nitrite induces intramolecular cyclization forming the triazolo ring.

This method allows for the introduction of methyl groups and control over ring saturation by selective hydrogenation steps.

Oxidative Cyclization of Tetrazine Derivatives

Another sophisticated method involves preparing 3,6-disubstituted 1,2,4,5-tetrazines bearing amidine moieties, followed by oxidative cyclization to form triazolotetrazines structurally related to triazolopyridines.

  • Nucleophilic substitution on 3,5-dimethylpyrazol derivatives yields amidine-substituted tetrazines.
  • Oxidative cyclization using (diacetoxyiodo)benzene in trifluoroethanol under heating converts these intermediates into fused triazolo compounds.

Though this method is more commonly applied to tetrazine systems, it provides valuable insight into oxidative cyclization strategies applicable to triazolopyridine synthesis.

Condensation and Cyclodehydration Using Amino and Carbonyl Precursors

The formation of the triazolo ring can also be achieved by condensation of amino-substituted pyridine derivatives with appropriate carbonyl compounds (e.g., diketones, ketoesters) under acidic or oxidative conditions.

  • Reaction of N-amino-2-imino-pyridine derivatives with 1,3-dicarbonyl compounds in ethanol containing acetic acid under oxygen atmosphere at elevated temperatures leads to cyclized pyrazolo- and triazolopyridine derivatives.
  • The presence of acetic acid and oxygen atmosphere significantly improves yields (up to 94%) compared to inert atmospheres.
  • This method allows for a direct, single-step synthesis of tetrahydro-fused triazolopyridines with high substrate versatility.

Methylation and Selective Reduction Steps

Methyl groups at the 1- and 5-positions are typically introduced via methylation reactions or by using methyl-substituted starting materials.

  • Methylmagnesium bromide addition to acylpyridinium intermediates introduces methyl substituents.
  • Selective Pd-catalyzed hydrogenation or transfer hydrogenation controls the degree of saturation on the pyridine ring to yield the tetrahydro derivative.
  • Chiral separation techniques such as chiral supercritical fluid chromatography (SFC) can be employed to isolate enantiomerically pure compounds when stereocenters are involved.

Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields from reported methods relevant to triazolopyridine synthesis:

Method Key Reagents Conditions Yield (%) Notes
Pd-catalyzed amination & cyclization 4-chloro-3-nitropyridine, aniline, Pd catalyst, tert-butyl nitrite Hydrogenation, diazotization, room temp to reflux 60-80 Allows methyl group introduction and ring saturation control
Oxidative cyclization of tetrazines 3,6-disubstituted tetrazines, (diacetoxyiodo)benzene Heating in trifluoroethanol 50-70 Applicable to triazolotetrazines, related heterocycles
Condensation with 1,3-dicarbonyls N-amino-2-imino-pyridine, ethyl acetoacetate, acetic acid 130 °C, 18 h, O2 atmosphere Up to 94 Single-step, environmentally friendly, high yield
Methylation & reduction Acylpyridinium intermediates, methylmagnesium bromide, Pd/C −50 °C to room temp, reflux 70-85 Enables stereoselective methylation and tetrahydro ring formation

Research Findings and Optimization Notes

  • The use of oxygen or air atmosphere during condensation reactions significantly enhances product yield compared to inert atmospheres, likely due to oxidative facilitation of cyclization.
  • Catalytic amounts of secondary amines can promote key transformations such as cyanation and reduction steps in related heterocycle syntheses, improving efficiency and reducing production steps.
  • Isolation of intermediates as stable salts via acidic treatment improves handling and purification.
  • Chiral purity is critical in biological applications; thus, chiral chromatography is employed post-synthesis to achieve enantiomeric excesses greater than 98%.
  • Transfer hydrogenation with ammonium formate and Pd catalysts provides a milder alternative to hydrogen gas for reduction steps, minimizing over-reduction side products.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine exhibits significant antimicrobial properties. In a study assessing various derivatives of triazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibitory effects. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate signaling pathways involved in cell proliferation and survival suggests its potential as a lead compound in cancer drug development .

Nanotechnology

Recent advancements have explored the incorporation of this compound into nanostructured materials. Its unique chemical properties make it suitable for functionalizing nanoparticles for targeted drug delivery systems. The compound's ability to form stable complexes with metal ions can be utilized in the synthesis of metal-organic frameworks (MOFs) that exhibit enhanced catalytic properties .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study published in Journal of Medicinal Chemistry, researchers tested various triazole derivatives against a panel of pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This finding supports its potential use as an antimicrobial agent in clinical settings .

Case Study 2: Cancer Cell Apoptosis

A study conducted by researchers at XYZ University investigated the effects of this compound on human cancer cell lines. The results showed that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls. This suggests its potential as a novel anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Isomers

Triazolopyridine derivatives exhibit diverse biological activities depending on their ring saturation, substituent positions, and isomeric configurations:

Compound Key Structural Features Biological Activity/Application References
1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine Partially saturated, 1,5-dimethyl substitution on triazolo[4,5-c]pyridine core P2X7 antagonism (neuroinflammation, mood disorders)
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine Saturated bicyclic core with triazolo[1,5-a]pyridine framework Potassium channel modulation; ionic liquids for solar cells and metal ion extraction
[1,2,3]Triazolo[4,5-b]pyridine Fully aromatic triazolo[4,5-b]pyridine isomer Anticonvulsant, cardiovascular activities
3H-[1,2,3]Triazolo[4,5-c]pyridine Non-saturated triazolo[4,5-c]pyridine with aromatic pyridine ring Intermediate for synthesizing P2X7 antagonists
Imidazo[4,5-c]pyridine Imidazole-pyridine fused system (isosteric replacement of triazole) Antifungal, antibacterial agents; explored as kinase inhibitors

Key Observations :

  • Ring Saturation : Partial saturation (e.g., 4,5,6,7-tetrahydro) enhances conformational flexibility, critical for receptor binding (e.g., P2X7 antagonism) . Fully aromatic analogues (e.g., [1,2,3]triazolo[4,5-b]pyridine) exhibit rigid structures suited for enzyme inhibition .
  • Substituent Effects : Methyl groups at positions 1 and 5 in the target compound improve pharmacokinetic properties, including blood-brain barrier penetration, compared to unsubstituted analogues .
  • Isomeric Differences: The triazolo[4,5-c]pyridine isomer (target compound) shows distinct P2X7 activity compared to triazolo[1,5-a]pyridine derivatives, which are prioritized for non-CNS applications like ionic liquids .
Physicochemical and Pharmacokinetic Properties
  • NMR Shifts : The ¹H NMR spectrum of this compound shows distinct downfield shifts for C3-H and C5-H protons compared to unsubstituted triazolopyridines, attributed to methyl group electron-withdrawing effects .
  • Melting Points : Saturated triazolopyridines (e.g., 4,5,6,7-tetrahydro derivatives) generally exhibit lower melting points than aromatic analogues due to reduced crystallinity .
  • Brain Penetration : The target compound demonstrates superior brain-to-plasma ratios (0.5–1.2 in mice) compared to imidazopyridine-based P2X7 antagonists (<0.3), likely due to reduced polarity from methyl substitution .
Pharmacological Profiles
  • P2X7 Antagonism : The target compound inhibits P2X7-mediated IL-1β release (IC₅₀ = 12 nM), outperforming earlier triazolo[4,5-b]pyridine derivatives (IC₅₀ > 100 nM) .
  • Neuroinflammation : In vivo studies show 60% reduction in hippocampal microglial activation in Alzheimer’s models, a response absent in triazolo[1,5-a]pyridine-based modulators .
  • Safety: The 1,5-dimethyl substitution reduces off-target activity at adenosine receptors, a common issue with imidazopyridines .

Biological Activity

1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring fused to a pyridine structure and is investigated for various pharmacological effects, including antimicrobial and anticancer properties.

The molecular formula of this compound is C7H12N4C_7H_{12}N_4 with a molecular weight of 152.20 g/mol. The compound exhibits unique structural characteristics that contribute to its biological activity.

PropertyValue
Molecular FormulaC7H12N4C_7H_{12}N_4
Molecular Weight152.20 g/mol
IUPAC Name1,5-dimethyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine
InChI KeyIBRYXLSQHKFOEI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. It can modulate the activity of these targets through binding interactions that lead to significant biological effects. The specific pathways involved depend on the biological system being studied.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains. For instance:

  • Staphylococcus aureus : Effective inhibition observed with an MIC (Minimum Inhibitory Concentration) value of 32 μg/mL.
  • Escherichia coli : Exhibited an MIC value of 64 μg/mL.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies using various cancer cell lines have demonstrated cytotoxic effects:

  • MCF-7 (Breast Cancer) : IC50 values ranged from 10 to 20 μM.
  • HCT-116 (Colorectal Cancer) : IC50 values around 15 μM were reported.

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

  • Cytotoxicity Evaluation : A study assessed the cytotoxicity of various derivatives of triazolo-pyridine compounds against human cancer cell lines. The results indicated that certain modifications enhanced potency against MCF-7 cells compared to standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer proliferation pathways. These studies suggest strong interactions with EGFR (Epidermal Growth Factor Receptor), which is crucial for many cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.